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1-Azabicyclo(2.2.2)octane, 4-iodo-

Cat. No.: B14693117
CAS No.: 27701-90-2
M. Wt: 237.08 g/mol
InChI Key: KLPGPCRMPAELML-UHFFFAOYSA-N
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Description

Structural Significance of the 1-Azabicyclo[2.2.2]octane (Quinuclidine) Framework in Organic Chemistry

The 1-azabicyclo[2.2.2]octane, or quinuclidine (B89598), framework is a highly symmetrical, cage-like structure that can be visualized as a triethylamine (B128534) molecule with its ethyl groups "tied back". wikipedia.org This rigid conformation imparts several important properties. Unlike the typical chair conformations of cyclohexane (B81311), the three six-membered rings within quinuclidine are forced into a boat conformation. wikipedia.org This strained, compact structure makes the nitrogen's lone pair of electrons highly accessible, rendering quinuclidine a strong organic base with a pKa of 11.0-11.3 for its conjugate acid. wikipedia.org

This inherent basicity allows quinuclidine and its derivatives to function effectively as catalysts and reagents in organic synthesis. wikipedia.org The rigid framework also serves as a valuable building block, or scaffold, in medicinal chemistry. By incorporating the quinuclidine moiety, chemists can design novel compounds with specific three-dimensional shapes to interact with biological targets. nih.gov Consequently, the quinuclidine structure is a key component in numerous FDA-approved drugs, including Solifenacin, Palonosetron, and the natural alkaloid Quinine, highlighting its pharmacological importance. wikipedia.orgnih.gov The synthesis of the quinuclidine core often proceeds from precursors like 3-quinuclidone, which can be prepared via a Dieckmann condensation. wikipedia.orgorgsyn.org

Table 1: Physicochemical Properties of Quinuclidine and Related Derivatives This interactive table allows for sorting and filtering of data on the basicity of various quinuclidine compounds.

Compound pKa (Conjugate Acid) Reference
Quinuclidine 11.3 wikipedia.org
3-Hydroxyquinuclidine 9.9 wikipedia.org
3-Acetoxyquinuclidine 9.3 wikipedia.org
3-Chloroquinuclidine 8.9 wikipedia.org
3-Quinuclidone 7.2 wikipedia.org
1,4-Diazabicyclo[2.2.2]octane (DABCO) 8.7 wikipedia.org

The Distinctive Role of Halogenation, Specifically Iodination at the 4-Position, in Modulating Quinuclidine Reactivity and Applications

Introducing a halogen atom, particularly iodine, at the 4-position (the bridgehead carbon opposite the nitrogen) of the quinuclidine scaffold creates 1-Azabicyclo(2.2.2)octane, 4-iodo-. This substitution significantly alters the molecule's chemical reactivity and potential applications. The carbon-iodine bond is relatively weak and polarized, making the iodine atom an excellent leaving group in nucleophilic substitution reactions. This allows the 4-iodo derivative to serve as a versatile synthetic intermediate for introducing a wide range of other functional groups at the bridgehead position.

Furthermore, the presence of iodine facilitates modern cross-coupling reactions, such as Suzuki or Sonogashira couplings, which are powerful tools for constructing complex molecules. The ability to form new carbon-carbon bonds at this specific position is highly valuable in drug discovery and materials science.

A key application of iodination is in the field of medical imaging. The isotope Iodine-125 is a gamma emitter, making it suitable for use in Single Photon Emission Computed Tomography (SPECT). Researchers have synthesized iodinated quinuclidine derivatives, such as N-(R)-1-Aza-bicyclo[2.2.2]oct-3-yl-4-(125)I-iodo-benzamide, as radioligands to study specific receptors in the brain. nih.gov This demonstrates how iodination provides a direct handle for radiolabeling, enabling the non-invasive study of biological processes and the development of diagnostic tools. nih.gov

Overview of Academic Research Trajectories for 4-Iodo-1-Azabicyclo[2.2.2]octane and Related Structures

Academic research involving 4-iodo-1-azabicyclo[2.2.2]octane and related halogenated quinuclidines follows several key trajectories, driven by the unique properties of this structural motif.

Medicinal Chemistry and Drug Design: A major focus is the use of the quinuclidine scaffold as a bioisostere for other chemical groups, such as the phenyl ring. nih.govresearchgate.net Saturated, three-dimensional structures like bicyclo[2.2.2]octane derivatives can improve the physicochemical properties of drug candidates, such as solubility and metabolic stability, compared to their flat, aromatic counterparts. nih.govresearchgate.net Research into quinuclidine-based antimicrobial agents and ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs) for potential treatment of neurological disorders is particularly active. nih.govacs.org

Synthetic Methodology: There is ongoing research into novel and efficient methods for synthesizing the quinuclidine core and its derivatives. orgsyn.org This includes the development of iodocyclization reactions, a key strategy for preparing related iodinated bicyclic structures. nih.govresearchgate.net These synthetic efforts aim to provide better access to a wider variety of functionalized scaffolds for further investigation.

Radioligand Development: Building on the utility of iodine in radiochemistry, research continues on the design and synthesis of novel iodinated quinuclidine ligands for PET and SPECT imaging. nih.gov These tools are crucial for studying receptor distribution and function in the central nervous system, which can aid in the diagnosis and understanding of various diseases. nih.gov

Materials Science: While less common for the quinuclidine core itself, related bridged bicyclic structures like 1,4-diazabicyclo[2.2.2]octane (DABCO) are used in the synthesis of novel materials. For instance, DABCO has been incorporated into iodobismuthates, which are being investigated as potential lead-free alternatives for light-harvesting applications in solar cells. nih.gov This suggests potential future applications for functionalized quinuclidines in the development of advanced materials.

Table 2: Summary of Research Applications for Iodinated Bicyclo[2.2.2]octane Structures This interactive table summarizes the primary fields of study and specific uses of these compounds.

Research Area Specific Application Key Findings References
Medical Imaging Synthesis of radiolabeled ligands for SPECT. N-(R)-1-Aza-bicyclo[2.2.2]oct-3-yl-4-(125)I-iodo-benzamide was synthesized for imaging nicotinic cholinergic receptors. nih.gov
Medicinal Chemistry Bioisosteric replacement of phenyl rings. Bicyclo[2.2.2]octane structures can improve physicochemical properties of drug candidates. nih.govresearchgate.netresearchgate.net
Synthetic Chemistry Development of iodocyclization methods. Iodocyclization is a key step to create iodinated bicyclic skeletons. nih.govresearchgate.net
Materials Science Synthesis of hybrid organic-inorganic materials. The related DABCO scaffold is used to create iodobismuthates for light-harvesting. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12IN B14693117 1-Azabicyclo(2.2.2)octane, 4-iodo- CAS No. 27701-90-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27701-90-2

Molecular Formula

C7H12IN

Molecular Weight

237.08 g/mol

IUPAC Name

4-iodo-1-azabicyclo[2.2.2]octane

InChI

InChI=1S/C7H12IN/c8-7-1-4-9(5-2-7)6-3-7/h1-6H2

InChI Key

KLPGPCRMPAELML-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1(CC2)I

Origin of Product

United States

Synthetic Methodologies for 4 Iodo 1 Azabicyclo 2.2.2 Octane and Its Derivatives

Direct Iodination Strategies for the Quinuclidine (B89598) Core

The direct introduction of an iodine atom onto the quinuclidine framework presents a formidable challenge due to the electron-rich and sterically hindered nature of the bridgehead positions. Nevertheless, specific strategies involving activated iodine species and halogen exchange reactions have been explored.

Electrophilic Iodination Approaches Utilizing Activated Iodine Species

Electrophilic iodination of alkanes and saturated heterocyclic systems typically requires highly reactive iodine sources. While direct iodination of the parent 1-azabicyclo[2.2.2]octane at the 4-position is not a commonly reported high-yielding procedure, the principles of using activated iodine species are well-established in organic synthesis. mdpi.com Reagents that generate a potent electrophilic iodine species, such as "I+", are necessary to react with C-H bonds.

One of the most effective methods for such transformations involves the use of elemental iodine in the presence of a strong oxidizing agent. organic-chemistry.org A notable example is the use of 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), known as Selectfluor™ F-TEDA-BF4. organic-chemistry.orgnih.gov This reagent system has been successfully employed for the α-iodination of ketones and the iodination of electron-rich aromatic compounds. organic-chemistry.orgnih.govchem-soc.si The proposed mechanism involves the oxidation of iodine by F-TEDA-BF4 to generate a highly electrophilic iodine species that can then undergo electrophilic attack on a suitable substrate. nih.gov While direct application to the quinuclidine C-H bond at the 4-position is speculative without specific literature examples, this approach represents a plausible route for direct functionalization.

Reagent SystemSubstrate TypeKey Features
I₂ / F-TEDA-BF₄ (Selectfluor)Ketones, Aromatic EthersHigh yields, regioselectivity can be controlled by solvent choice. organic-chemistry.orgnih.gov
N-Iodosuccinimide (NIS) / Acid CatalystAromatic CompoundsMild conditions, short reaction times. organic-chemistry.org
I₂ / (NH₄)₂S₂O₈AlkynesGreen solvent (water), good to quantitative yields. mdpi.com

Halogen Exchange Reactions for Introduction of the Iodine Moiety

A more common and often milder method for introducing an iodine atom is through halogen exchange, also known as the Finkelstein reaction. This nucleophilic substitution reaction typically involves the displacement of a lighter halogen (Cl, Br) or a sulfonate leaving group with an iodide ion. The synthesis of radiolabeled compounds, for instance, often employs this strategy due to its efficiency with small quantities of valuable isotopes. For example, N-(R)-1-Aza-bicyclo[2.2.2]oct-3-yl-4-¹²⁵I-iodo-benzamide has been synthesized via halogen exchange from the corresponding bromide precursor. snmjournals.org

In the context of the quinuclidine core, a precursor such as 4-bromo-1-azabicyclo[2.2.2]octane could theoretically be converted to the 4-iodo derivative by treatment with an iodide salt like sodium iodide in a suitable solvent such as acetone. The success of this reaction is driven by the precipitation of the less soluble sodium bromide.

Modern advancements in cross-coupling reactions have also provided new avenues for halogen exchange. Nickel-catalyzed methods, for instance, have been developed for the conversion of enol triflates to alkenyl halides, including iodides. caltech.edu While not a direct C(sp³)-X to C(sp³)-I exchange, these methods highlight the potential of transition metal catalysis in facilitating such transformations on complex molecules.

Synthesis via Functionalized Quinuclidine Precursors

Building the 4-iodo-quinuclidine scaffold from already functionalized precursors offers greater control over regiochemistry and stereochemistry. Quinuclidin-3-one (B120416) is a pivotal starting material in many of these synthetic routes.

Synthetic Pathways Initiated from Quinuclidin-3-one Derivatives

Quinuclidin-3-one is a commercially available and versatile building block for the synthesis of a wide range of substituted quinuclidines. researchgate.netwikipedia.org Its hydrochloride salt can be synthesized through a Dieckmann condensation. wikipedia.org The carbonyl group at the 3-position allows for a multitude of chemical transformations, providing access to various functional groups at different positions of the quinuclidine ring system.

While a direct, high-yielding conversion of quinuclidin-3-one to 4-iodo-1-azabicyclo[2.2.2]octane is not straightforward, multi-step sequences can be envisioned. For example, a series of reactions could involve the introduction of a functional group at the 4-position that can later be converted to an iodine atom. The synthesis of various substituted quinuclidines often starts with reactions at the C3-carbonyl or the adjacent C2/C4 positions. epo.orgliverpool.ac.uk

Stereoselective and Enantioselective Approaches in Derivative Synthesis

The development of stereoselective and enantioselective methods is crucial for the synthesis of chiral quinuclidine derivatives, which are important in medicinal chemistry and as ligands in asymmetric catalysis. liverpool.ac.ukacs.org Several powerful strategies have been developed to control the stereochemistry during the synthesis of functionalized quinuclidines.

One notable method is the iridium-catalyzed intramolecular asymmetric allylic dearomatization reaction, which has been used to construct indolenine-fused quinuclidine derivatives with high diastereoselectivity and enantioselectivity (up to >99% ee). chinesechemsoc.org Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of C2-functionalized morpholines and piperazines, and similar principles can be applied to quinuclidine synthesis. nih.gov These methods allow for the rapid preparation of functionalized aza-heterocycles that are not readily accessible through other means. nih.gov For instance, a one-pot, three-step procedure has been developed for the enantioselective synthesis of N-benzyl protected morpholines and orthogonally N,N′-protected piperazines with chiral alkyl groups at the C2 position. nih.gov

MethodCatalyst/ReagentKey FeatureEnantiomeric Excess (ee)
Intramolecular Allylic Dearomatization[Ir(cod)Cl]₂ / Feringa ligandAsymmetric construction of quinuclidine derivatives. chinesechemsoc.orgup to >99% chinesechemsoc.org
OrganocatalysisChiral organocatalystsEnantioselective synthesis of C2-functionalized aza-heterocycles. nih.gov55-98% nih.gov
Photo-enzymatic CascadeDual Ni/PC photocatalyst and engineered carbene transferaseEnantioselective C(sp³)–H functionalization of saturated N-heterocyclic scaffolds. rsc.orgup to 99% rsc.org

Iodocyclization Protocols for Bridged Bicyclic Systems

Iodocyclization reactions are powerful methods for the construction of iodine-containing heterocyclic and carbocyclic systems in a single step. researchgate.net These reactions typically proceed through an electrophilic attack of an iodine species on an unsaturated system, such as an alkene or alkyne, followed by an intramolecular nucleophilic attack to close the ring. rsc.orgnih.gov

While a direct iodocyclization to form the 1-azabicyclo[2.2.2]octane ring system is not a standard transformation, the principles can be applied to the synthesis of various bridged bicyclic structures. researchgate.netgla.ac.uk For example, a regioselective 6-endo-dig iodocyclization has been used to synthesize iodo-benzo[a]phenazines. rsc.org The reaction proceeds via an iodonium (B1229267) ion intermediate followed by nucleophilic cyclization. rsc.org The synthesis of bridged bicyclic ethers has also been achieved through iodocyclization, demonstrating the versatility of this approach in creating complex ring systems. researchgate.net The application of such a strategy to a suitably designed acyclic or monocyclic precursor containing a nitrogen atom and an appropriately positioned double or triple bond could potentially lead to the formation of a 4-iodo-quinuclidine derivative.

Multi-Component Coupling Reactions and Convergent Synthesis Strategies

The construction of the rigid 1-azabicyclo[2.2.2]octane skeleton, a key pharmacophore in many biologically active compounds, often benefits from convergent synthesis strategies. These strategies involve the separate synthesis of key fragments of the target molecule, which are then joined together in the later stages of the synthetic sequence. This approach allows for flexibility and efficiency in creating a library of derivatives.

One key convergent strategy involves building the bicyclo[2.2.2]octane ring system through intramolecular reactions. For instance, an intramolecular double Michael reaction has been utilized to construct the bicyclo[2.2.2]octane ring system in the synthesis of atisine, a complex diterpenoid alkaloid containing this core structure. thieme-connect.com Another powerful method involves the rearrangement of a bicyclo[3.2.1]octane system to the desired bicyclo[2.2.2]octane framework, which can be achieved via radical deoxygenation reactions. thieme-connect.com While not directly forming the 4-iodo derivative, these methods create the essential scaffold onto which an iodine atom can be subsequently installed.

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all starting materials, offer an atom-economical and efficient route to complex molecules. While specific MCRs for the direct synthesis of 4-iodo-1-azabicyclo[2.2.2]octane are not extensively documented, related methodologies are noteworthy. For example, a multi-component, one-pot reaction mediated by copper(I) iodide and N-bromosuccinimide (CuI-NBS) has been developed for the preparation of 5-iodo-1,4-disubstituted-1,2,3-triazoles. acs.org Such strategies highlight the potential for developing novel MCRs that could incorporate the 1-azabicyclo[2.2.2]octane motif and an iodine source in a single, convergent step. Palladium-catalyzed three-component coupling reactions have also been shown to be effective for creating C-SO2-N linkages, combining aryl halides, sulfur dioxide, and N-nucleophiles, demonstrating the power of coupling multiple components in a single operation. researchgate.net

Radiolabeling Methodologies for Isotopic Iodination (e.g., ¹²⁵I, ¹²³I)

The radioiodinated derivatives of 1-azabicyclo[2.2.2]octane are crucial for applications in nuclear medicine, such as single-photon emission computed tomography (SPECT). mdpi.comwikipedia.org The most commonly used iodine radioisotopes for these purposes are Iodine-125 (¹²⁵I) and Iodine-123 (¹²³I). pharmacylibrary.com Several methodologies have been developed for the efficient incorporation of these isotopes.

The choice of radiolabeling method depends on the nature of the precursor molecule (the substrate to be labeled) and the desired position of the radioiodine atom. researchgate.netresearchgate.net Key methods include electrophilic substitution on activated aromatic rings, halogen exchange on precursor molecules, and the use of organometallic precursors.

Halogen Exchange: This is a widely used method for radioiodination where a non-radioactive halogen (typically bromine) or a leaving group is substituted with a radioactive iodine isotope. nih.gov A copper-catalyzed halogen exchange has been successfully employed for the synthesis of N-(R)-1-Aza-bicyclo[2.2.2]oct-3-yl-4-[¹²⁵I]iodo-benzamide from its corresponding 4-bromo precursor. snmjournals.org This method is valuable for producing radioiodinated compounds with high specific activity.

Electrophilic Iodination: This method involves the reaction of an electron-rich precursor with an electrophilic source of radioiodine. The Chloramine-T method is a classic example, where Chloramine-T is used as an oxidizing agent to generate an electrophilic iodine species (e.g., I⁺) from radioiodide (e.g., Na[¹²⁵I]). This technique has been used to synthesize derivatives such as (2′R)-5′-(2-[¹²⁵I]iodo-3-furanyl)spiro[1-azabicyclo[2.2.2]octane]-3,2′(3′H)-furo[2,3-b]pyridine and (S)-[¹²⁵I]iodozacopride. snmjournals.orgnih.gov

Triazene (B1217601) Precursors: The Wallach triazene approach provides an alternative to direct electrophilic iodination, particularly for obtaining no-carrier-added labeled compounds. nih.gov This method involves the synthesis of an aryl triazene derivative which, upon treatment with radioiodide, decomposes to yield the desired radioiodinated aromatic compound. It has been successfully applied to the synthesis of [¹²⁵I]- and [¹²³I]-labeled derivatives of 1-azabicyclo[2.2.2]oct-3-yl α-hydroxy-α-(4-iodophenyl)-α-phenylacetate, yielding better results than direct iodination. nih.govosti.gov

The following table summarizes key findings from research on the radiolabeling of 1-azabicyclo[2.2.2]octane derivatives.

Target CompoundIsotopeLabeling MethodPrecursorKey ReagentsYieldReference
N-(R)-1-Aza-bicyclo[2.2.2]oct-3-yl-4-iodobenzamide¹²⁵IHalogen ExchangeN-(R)-1-aza-bicyclo[2.2.2]oct-3-yl-4-bromobenzamideCu(I)Cl, MethylsulfoxideAdequate snmjournals.org
(2′R)-5′-(2-Iodo-3-furanyl)spiro[1-azabicyclo[2.2.2]octane]-3,2′(3′H)-furo[2,3-b]pyridine¹²⁵IChloramine-T(2′R)-5′-(2-3-furanyl)spiro[1-azabicyclo[2.2.2]octane]-3,2′(3′H)-furo[2,3-b]pyridineChloramine-T, Na¹²⁵IAdequate snmjournals.orgsnmjournals.org
(S)-4-amino-5-iodo-2-methoxy-N-(1-azabicyclo[2.2.2]oct-3-yl)benzamide ((S)-Iodozacopride)¹²⁵IChloramine-Tdeschloro-(S)-zacoprideChloramine-T, Na¹²⁵INot specified nih.gov
1-azabicyclo[2.2.2]oct-3-yl α-hydroxy-α-(4-iodophenyl)-α-phenylacetate derivatives¹²⁵I / ¹²³IWallach Triazene ApproachAryl triazene derivativeNa¹²⁵I or Na¹²³I7-18% nih.govosti.gov

Reactivity and Reaction Mechanisms of 4 Iodo 1 Azabicyclo 2.2.2 Octane Derivatives

Carbon-Iodine Bond Activation and Functionalization

The carbon-iodine (C-I) bond at the C4 position of the quinuclidine (B89598) core is a key site for synthetic transformations. Its relatively low bond dissociation energy allows for activation under various conditions, enabling the introduction of diverse functional groups through cross-coupling and carbonylation reactions.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium-Catalyzed Processes)

Transition metal catalysis provides a powerful toolkit for forming new carbon-carbon and carbon-heteroatom bonds from iodo-quinuclidine derivatives. mtroyal.ca Palladium-catalyzed reactions are particularly prominent in this area. While direct examples on 4-iodo-1-azabicyclo[2.2.2]octane are not extensively documented in the provided literature, the reactivity can be inferred from analogous bicyclic systems. For instance, the closely related 2-oxabicyclo[2.2.2]octane skeleton demonstrates the viability of these transformations. Nickel-mediated C-C cross-coupling of an iodo-substituted 2-oxabicyclo[2.2.2]octane with a Grignard reagent (PhMgBr) has been shown to proceed effectively. nih.gov

Furthermore, intramolecular palladium-catalyzed cross-coupling reactions have been utilized to construct complex polycyclic systems incorporating the azabicyclo[2.2.2]octane framework. acs.org These processes often involve the coupling of a vinyl iodide with an enolate, highlighting the utility of the C-I bond as a handle for intramolecular cyclizations. acs.org The development of catalysts for such reactions is an active area of research, with a focus on creating efficient systems for bond formation involving C(sp³)-hybridized carbons. mtroyal.ca

Iron, an economical and low-toxicity metal, has also emerged as a catalyst for oxidative cross-coupling reactions, for example, between quinoxalinones and indoles, demonstrating the expanding scope of metal-catalyzed transformations applicable to heterocyclic compounds. nih.gov

Table 1: Examples of Cross-Coupling Reactions on Bicyclic Skeletons

Bicyclic Core Reactants Catalyst System Product Type Yield Source
2-Oxabicyclo[2.2.2]octane Iodide derivative, PhMgBr Nickel-based Phenyl-substituted bicyclic ether 67% nih.gov
Indolyl-substituted amidofuran Vinyl iodide, keto functionality Palladium-based (intramolecular) Aza-tetracyclic Strychnos substructure N/A acs.org

Aminocarbonylation Reactions of Iodo-Quinuclidines

Aminocarbonylation is a versatile reaction that introduces a carboxamide group by reacting an organic halide with carbon monoxide and an amine, typically under palladium catalysis. mdpi.comnih.gov This method is highly effective for iodoarenes and iodo-heteroarenes, including those with a nitrogen atom adjacent to the C-I bond, which often leads to high chemoselectivity for the amide product. mdpi.com

The scope of this reaction is broad, accommodating various primary and secondary amines, including sterically hindered ones and amino acid esters. mdpi.comresearchgate.net The choice of ligand is crucial; while triphenylphosphine (B44618) is often sufficient, more demanding substrates may require bidentate ligands like Xantphos to achieve high conversion. mdpi.com Studies on iodoarenes show that electron-withdrawing groups on the aryl ring can increase the reaction rate. nih.gov Although direct application on 4-iodo-1-azabicyclo[2.2.2]octane is not detailed, the principles established for other alkyl and aryl iodides suggest its feasibility. diva-portal.org Catalyst-free conditions using photoirradiation have also been developed for the aminocarbonylation of aryl iodides. nih.gov

Table 2: Conditions for Palladium-Catalyzed Aminocarbonylation of Iodo-Heteroarenes

Substrate Amine Nucleophile Catalyst/Ligand Key Observation Source
1-Iodoisoquinoline Primary/Secondary Amines Pd(OAc)₂/PPh₃ High chemoselectivity for amide product. mdpi.com
1-Iodoisoquinoline Aromatic Amines, Amino Acid Esters Pd(OAc)₂/Xantphos Bidentate ligand required for less reactive amines. mdpi.com
Iodoarenes with EWG Aliphatic Aminoalcohols Pd-based EWGs increase the rate of aminocarbonylation. nih.gov

Nucleophilic Substitution Reactions at the Iodo-Position

The direct displacement of the iodide at the C4 position of the quinuclidine ring by a nucleophile is a potential reaction pathway. However, nucleophilic substitution at a bridgehead carbon of a bicyclic system like this is generally disfavored. The rigid cage-like structure makes it difficult to achieve the backside attack required for a typical Sₙ2 mechanism. Furthermore, the formation of a bridgehead carbocation intermediate for an Sₙ1-type reaction would be highly unstable due to geometric constraints (Bredt's rule), which prevents the carbocation from adopting the preferred planar geometry.

In related azabicyclic systems, such as 2-azabicyclo[2.2.1]heptanes, nucleophilic substitutions can proceed but often involve rearrangement pathways, such as ring expansion via an aziridinium (B1262131) intermediate, rather than direct displacement at the substitution site. pwr.edu.pl

Intramolecular Rearrangements and Cyclization Pathways Involving the Iodine Moiety

The iodine atom in iodo-quinuclidine derivatives can participate in or facilitate intramolecular reactions, often influenced by the neighboring nitrogen atom. In additions of iodonium (B1229267) reagents to related N-alkoxycarbonyl-2-azabicyclo[2.2.2]oct-5-enes, the participation of the nitrogen atom can lead to the formation of rearranged products through anchimeric assistance. researchgate.net This occurs via the formation of an aziridinium ion intermediate, which is then opened by a nucleophile. researchgate.net

Similarly, iodocyclization is a key strategy for forming bicyclic ether and amine frameworks. The reaction of certain cyclohexane-containing alkenyl alcohols and amines with molecular iodine can lead to the formation of 2-oxabicyclo[2.2.2]octane and 2-azabicyclo[2.2.2]octane skeletons, respectively. nih.govresearchgate.net However, the success and regioselectivity of the cyclization are highly dependent on the substrate's structure. For example, while an exocyclic alkene on a cyclohexane (B81311) precursor can lead to the [2.2.2] system, an endocyclic alkene may yield an isomeric 6-oxabicyclo[3.2.1]octane core instead. nih.gov

Intramolecular hydrogen abstraction promoted by nitrogen-centered radicals is another pathway that can lead to cyclized products, as seen in the synthesis of chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane systems. documentsdelivered.com

Influence of the Bridgehead Nitrogen on Reactivity Modulation

The bridgehead nitrogen atom in the 1-azabicyclo[2.2.2]octane framework is not merely a passive component of the structure; it actively influences the molecule's reactivity through both steric and electronic effects.

Steric and Electronic Effects of the 1-Azabicyclo[2.2.2]octane Framework on Reaction Kinetics and Selectivity

The rigid, cage-like structure of the quinuclidine core imposes significant steric constraints that can dictate the facial selectivity of reactions. researchgate.net In cycloaddition reactions involving related bicyclo[2.2.2]octane systems, addition often occurs on the face anti to the larger structural bridges, a preference governed by steric hindrance. researchgate.netresearchgate.net This steric control can override other factors and is a key determinant of the stereochemical outcome of reactions. researchgate.net

Electronically, the bridgehead nitrogen, being a tertiary amine, can act as a base or a nucleophile. Its lone pair can participate in reactions, for instance by stabilizing adjacent intermediates or through neighboring group participation, as seen in the formation of aziridinium ions. researchgate.net The basicity of the nitrogen can be exploited in catalysis; for example, 1,4-diazabicyclo[2.2.2]octane (DABCO), a related compound, is a widely used catalyst in organic synthesis. organic-chemistry.orgeurjchem.com The nitrogen's +I (inductive) effect can influence the stability of intermediates and the course of rearrangements, such as ring expansions observed in related azabicyclic systems. pwr.edu.pl The electronic nature of substituents on the nitrogen can further tune this reactivity; electron-withdrawing groups can diminish the nitrogen's nucleophilicity and its ability to provide anchimeric assistance. researchgate.net

Table 3: Compound Names Mentioned

Compound Name
1-Azabicyclo(2.2.2)octane, 4-iodo- (4-Iodoquinuclidine)
1,4-Diazabicyclo[2.2.2]octane (DABCO)
1-Iodoisoquinoline
2-Azabicyclo[2.2.1]heptane
2-Azabicyclo[2.2.2]octane
2-Oxabicyclo[2.2.2]octane
6-Oxabicyclo[3.2.1]octane
7-Oxa-2-azabicyclo[2.2.1]heptane
8-Oxa-6-azabicyclo[3.2.1]octane
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃)

Formation and Reactivity of Iodine(I) Complexes with Quinuclidine as a Lewis Base

Quinuclidine, a rigid bicyclic tertiary amine, serves as an effective Lewis base to stabilize cationic iodine(I) centers, forming halonium ions of the type [L-I-L]⁺. rsc.org These complexes are typically synthesized via a cation exchange reaction. The process involves the initial formation of a silver(I) complex, such as [Ag(quin)₂]⁺, by reacting quinuclidine with a silver salt. Subsequent reaction with elemental iodine leads to the precipitation of silver iodide (AgI) and the formation of the desired bis(quinuclidine)iodine(I) complex, [I(quin)₂]⁺, in quantitative yields. rsc.org This method has been successfully used to prepare a series of these complexes with various counter-anions. rsc.org

The stability of these iodonium complexes is noteworthy, especially when compared to those derived from more flexible acyclic or monocyclic tertiary amines. For instance, complexes of [I(1-Etpip)₂]⁺ (where 1-Etpip is 1-ethylpiperidine) decompose rapidly upon synthesis, whereas the [I(quin)₂]⁺ complexes demonstrate significantly greater stability. rsc.org This enhanced stability is attributed to the rigid structure of the quinuclidine ligand.

Structural characterization by single-crystal X-ray diffraction reveals a nearly linear N-I-N arrangement in the [I(quin)₂]⁺ cation. researchgate.net The I-N bond lengths are consistent with those found in other N-heterocyclic iodonium complexes and indicate a strong interaction between the Lewis basic nitrogen of quinuclidine and the electrophilic iodine(I) center. rsc.org For example, the elemental iodine adduct of quinuclidine (I₂·quin) has an I–N bond length of 2.35(1) Å, which is longer than the I-N bonds in the [I(quin)₂]⁺ cation, indicating a stronger bond to I⁺ compared to neutral I₂. rsc.org Computational studies and dissociation energy calculations further support the high stability of the [I(quin)₂]⁺ complex compared to iodine(I) complexes with other ligands like 2-substituted pyridines. nih.gov

These iodine(I) complexes, stabilized by Lewis bases, are valuable as electrophilic iodination reagents in organic synthesis. nih.gov Their reactivity is comparable to well-known reagents like Barluenga's reagent ([I(pyridine)₂]BF₄). nih.gov The ability to fine-tune the properties of the complex by altering the counter-anion or the Lewis base provides a versatile platform for developing new halogenation agents. rsc.orgnih.gov

Table 2: Synthesis of Bis(quinuclidine)iodine(I) Complexes

Silver(I) SaltCounter-anion (X⁻)ProductYieldRef
AgBF₄BF₄⁻[I(quin)₂]BF₄Quantitative rsc.org
AgPF₆PF₆⁻[I(quin)₂]PF₆Quantitative rsc.org
AgNO₃NO₃⁻[I(quin)₂]NO₃Quantitative rsc.org
AgClO₄ClO₄⁻[I(quin)₂]ClO₄Quantitative rsc.org

Advanced Spectroscopic and Crystallographic Characterization in Research

X-ray Crystallography for Solid-State Structural Analysis

Structural Characterization of Salts, Co-crystals, and Metal Complexes

The tertiary amine functionality of 4-iodo-1-azabicyclo[2.2.2]octane, characterized by the electron-donating nitrogen atom within the bicyclic cage, serves as a versatile site for forming a variety of supramolecular assemblies, including salts, co-crystals, and metal complexes. unito.it These structures are primarily characterized using single-crystal X-ray diffraction (SCXRD), which provides precise data on bond lengths, bond angles, and intermolecular interactions.

Salts: The basic nitrogen atom is readily protonated to form salts. A relevant example is the salt formed between the parent amine, 1-azabicyclo[2.2.2]octane (quinuclidine), and polyhalide anions. In the case of quinuclidinium triiodide, the crystal structure reveals a distorted anti-NiAs type arrangement. cdnsciencepub.com Such studies provide a model for understanding the crystal packing and ionic interactions in salts of the 4-iodo derivative.

Co-crystals and Complexes: The nitrogen atom can act as a Lewis base to form complexes with various molecules.

Halogen-Bonded Complexes: It forms highly reactive carbonyl hypoiodite (B1233010) complexes, which represent some of the first examples of hypoiodites stabilized by alkyl amines. acs.org SCXRD analysis of these complexes reveals nearly linear O–I–N bond angles and specific I–N bond lengths, which are influenced by the electronic nature of the substituents. acs.org

Charge-Transfer Complexes: Molecular complexes with acceptors like iodine and carbon tetrabromide have been studied, where the interaction involves charge transfer from the amine to the acceptor molecule. acs.orgresearchgate.net

Metal Complexes: The lone pair on the nitrogen atom allows it to act as a ligand, coordinating to metal centers. For instance, 1-azabicyclo[2.2.2]octane and its derivatives form transient ternary complexes with metalloporphyrins, where the bicyclic amine is "sandwiched" between two porphyrin rings. researchgate.net

The structural integrity and properties of these assemblies are dictated by non-covalent interactions such as ionic bonds, hydrogen bonds, and halogen bonds. unito.itrsc.org

Crystallographic Data for Quinuclidinium Triiodide (QI3) cdnsciencepub.com
ParameterValue
Crystal SystemOrthorhombic
Space GroupPnnm
a (Å)10.290(2)
b (Å)14.011(2)
c (Å)8.813(2)

Vibrational Spectroscopy (e.g., FT-IR, Raman Spectroscopy) for Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is indispensable for identifying functional groups and probing the molecular dynamics of 4-iodo-1-azabicyclo[2.2.2]octane. The spectra are characterized by vibrations of the bicyclic cage and the C-I bond.

Functional Group Analysis:

C-H Vibrations: The stretching vibrations of the methylene (B1212753) (CH₂) groups in the cage are expected in the 3000-2850 cm⁻¹ region. nih.gov

Cage Vibrations: The C-N and C-C stretching and bending vibrations of the azabicyclo[2.2.2]octane skeleton produce a complex pattern of bands in the fingerprint region (below 1500 cm⁻¹). researchgate.net Detailed assignments can be made by comparison with closely related molecules like 1,4-diazabicyclo[2.2.2]octane (DABCO). researchgate.net

C-I Vibration: The carbon-iodine bond stretching vibration is expected at low frequencies, typically in the range of 500-600 cm⁻¹, due to the high mass of the iodine atom.

Molecular Dynamics and Interactions: Raman spectroscopy is particularly effective for studying the molecule's behavior upon complexation. libretexts.org Studies on complexes of the parent amine, 1-azabicyclo[2.2.2]octane, show that most of the amine's vibrational modes undergo shifts upon forming complexes with iodine or other acceptor molecules. researchgate.net This indicates a change in the electron distribution and geometry of the amine cage. The formation of salts or coordination complexes also leads to significant changes in the vibrational spectra, particularly in the regions corresponding to C-N and C-C vibrations, reflecting the interaction at the nitrogen center. researchgate.netnist.gov Advanced computational methods, such as local vibrational mode analysis, can be used to quantitatively assess the strength of the I-C bond and how it is influenced by intermolecular interactions. mdpi.com

Characteristic Vibrational Frequencies for Azabicyclo[2.2.2]octane Systems
Vibrational ModeApproximate Wavenumber (cm⁻¹)
C-H Stretch3000 - 2850 nih.gov
CH₂ Scissoring/Bending1460 - 1440 nih.govresearchgate.net
C-N Stretch1050 - 1000 researchgate.net
C-C Stretch1000 - 800 researchgate.net
C-I Stretch600 - 500 (Predicted)

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a crucial tool for confirming the molecular weight of 4-iodo-1-azabicyclo[2.2.2]octane and for elucidating its structure through the analysis of its fragmentation patterns, typically under electron ionization (EI).

Molecular Weight Confirmation: The chemical formula for 4-iodo-1-azabicyclo[2.2.2]octane is C₇H₁₂IN, which corresponds to a precise molecular weight of approximately 237.08 g/mol . nist.gov High-resolution mass spectrometry can confirm this mass with high accuracy, distinguishing it from other compounds with the same nominal mass.

Fragmentation Pathway Analysis: The EI mass spectrum is expected to show a distinct molecular ion (M⁺˙) peak at an m/z of 237. The fragmentation of this ion provides structural information. Based on the analysis of similar bicyclic systems, several key fragmentation pathways can be predicted: nist.govaip.org

Loss of Iodine: The most prominent fragmentation pathway is likely the homolytic cleavage of the weak C-I bond to lose an iodine radical (·I, mass 127 u). This would generate a very stable tertiary carbocation at the bridgehead position, resulting in a major peak at m/z 110.

Cage Fragmentation: The bicyclic system itself can undergo fragmentation. A characteristic pathway for bicyclo[2.2.2]octane systems is the retro-Diels-Alder-like cleavage, leading to the loss of a neutral ethylene (B1197577) molecule (C₂H₄, mass 28 u). aip.org

Other Fragmentations: Other less prominent fragments may arise from more complex rearrangements and cleavages of the cage structure.

The quaternization of the nitrogen atom in the quinuclidine (B89598) cage is also a known strategy to create a fixed positive charge, which can be used to improve the ionization efficiency and detection of peptides or other molecules in mass spectrometry. rsc.org

Predicted Key Fragments in the EI-Mass Spectrum of 4-Iodo-1-azabicyclo[2.2.2]octane
m/z ValueProposed Fragment Ion
237[C₇H₁₂IN]⁺˙ (Molecular Ion, M⁺˙) nist.gov
110[M - I]⁺ (Loss of Iodine radical) nist.gov
209[M - C₂H₄]⁺˙ (Loss of ethylene) aip.org

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations offer a microscopic view of the molecule, allowing for the precise determination of its geometric parameters and the distribution of electrons.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It has been successfully applied to study the ground state properties of quinuclidine (B89598) derivatives. rsc.orgresearchgate.net DFT calculations, often employing basis sets like 6-311++G(d,p), are used to optimize the molecular geometry and calculate electronic properties. doaj.org For instance, DFT calculations on related azabicyclic systems have been used to determine bond lengths, bond angles, and the sum of bond angles around the nitrogen atom, which reveals deviations from ideal sp3 hybridization. rsc.orgrsc.org These calculations provide a foundational understanding of the molecule's stable conformation.

For even greater accuracy in describing electronic structures, high-level ab initio and explicitly correlated coupled cluster methods are employed. While specific studies on 4-iodoquinuclidine using these highly sophisticated methods are not prevalent in the provided results, their application to similar molecules like luteolin (B72000) and quercetin (B1663063) has been noted for explaining regioselectivity in enzymatic reactions. researchgate.net These methods are capable of providing very accurate descriptions of electron correlation, which is crucial for a precise understanding of molecular properties.

Conformational Analysis and Energetics of Bridged Bicyclic Systems

The rigid, bridged structure of the quinuclidine core presents interesting conformational features. Unlike simple cyclohexanes, the cyclohexane (B81311) rings within the quinuclidine framework are forced into a boat conformation. wikipedia.org Computational methods are vital for analyzing the energetics of this strained system. Studies on similar bicyclic systems have utilized computational analysis to understand their conformational preferences and the energy barriers between different conformations. researchgate.net This knowledge is critical for predicting the molecule's shape and how it interacts with other molecules.

Theoretical Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry plays a crucial role in mapping out the pathways of chemical reactions. For quinuclidine and its derivatives, which can act as catalysts in reactions like hydrogen-atom-transfer (HAT), theoretical studies can elucidate the reaction mechanisms. ccspublishing.org.cn DFT calculations can be used to model the transition state structures, providing a picture of the highest energy point along the reaction coordinate. chinesechemsoc.org Understanding these mechanisms is key to optimizing reaction conditions and designing more efficient catalysts. For example, computational studies have been used to explain the regioselectivity of reactions involving similar heterocyclic systems. chinesechemsoc.org

Studies on Intermolecular Interactions and Van der Waals Complexes

The non-covalent interactions between 4-iodoquinuclidine and other molecules are critical for understanding its behavior in condensed phases and its potential for forming complexes. Quinuclidine is known to form adducts with various Lewis acids. wikipedia.org X-ray crystallography has been used to study the charge-transfer complexes of quinuclidine with molecules like carbon tetrabromide. acs.org Computational methods can supplement experimental data by calculating the energies of these intermolecular interactions. For instance, pairwise interaction energy calculations can quantify the strength of hydrogen bonds and other non-directed interactions. nih.gov Hirshfeld surface analysis is another computational tool used to visualize and quantify different types of intermolecular contacts. nih.gov

Applications in Advanced Organic Synthesis and Chemical Sciences

Role as Versatile Synthetic Intermediates in Complex Molecule Construction

The quinuclidine (B89598) framework is a key structural motif in numerous natural products and biologically active compounds. chinesechemsoc.org The introduction of an iodine atom at the 4-position of the 1-azabicyclo[2.2.2]octane ring system provides a versatile handle for further functionalization, making 4-iodo-quinuclidine a valuable intermediate in the synthesis of complex molecular architectures. Traditional methods for constructing the quinuclidine scaffold often involve intramolecular cyclization reactions of piperidine (B6355638) derivatives. chinesechemsoc.org The development of catalytic asymmetric dearomatization reactions has provided a powerful modern approach to access enantio-enriched quinuclidine derivatives. chinesechemsoc.org

The carbon-iodine bond in 4-iodo-quinuclidine is susceptible to various coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of a wide range of substituents at the bridgehead position. This capability is crucial for the synthesis of targeted molecules with specific biological activities or material properties. For instance, diaryl-substituted bicyclic amines, a class of compounds that includes derivatives of 4-iodo-quinuclidine, have shown promising antiprotozoal properties. nih.gov

Catalytic Applications of Quinuclidine Derivatives in Organic Transformations

Quinuclidine and its derivatives have emerged as powerful catalysts in a variety of organic transformations, leveraging the nucleophilic and basic nature of the tertiary amine.

Asymmetric Catalysis Employing Chiral Quinuclidine Scaffolds

The rigid, bicyclic structure of quinuclidine makes it an excellent scaffold for the design of chiral catalysts. The cinchona alkaloids, which contain the quinuclidine core, are among the earliest and most successful examples of chiral amine catalysts used in asymmetric synthesis. psu.edunih.gov These natural products and their derivatives have been employed in a wide range of enantioselective reactions. nih.gov

Modern advancements have focused on the development of non-natural chiral quinuclidine derivatives for asymmetric catalysis. psu.edu These catalysts are often designed to create a specific chiral environment around the reactive center, enabling high levels of stereocontrol. monash.eduresearchgate.net For example, iridium-catalyzed intramolecular allylic dearomatization reactions using chiral ligands have been successfully employed for the asymmetric synthesis of quinuclidine derivatives, yielding products with high diastereoselectivity and enantioselectivity. chinesechemsoc.org Furthermore, magnesium catalysts in conjunction with chiral ligands have been utilized for the synthesis of important chiral scaffolds. rsc.org

Organocatalysis and Base Catalysis in Various Synthetic Reactions (e.g., 1,4-Diazabicyclo[2.2.2]octane as a Model)

Quinuclidine and its structural analog, 1,4-diazabicyclo[2.2.2]octane (DABCO), are highly effective organocatalysts and bases in a multitude of synthetic reactions. eurjchem.comwikipedia.orgtandfonline.com DABCO, in particular, is a widely used, inexpensive, and environmentally friendly catalyst for various organic transformations, often affording products in excellent yields with high selectivity. eurjchem.comeurekaselect.com It has been successfully employed in multicomponent reactions, such as the synthesis of tetrahydrobenzo[b]pyran derivatives. tandfonline.com

Quinuclidine derivatives can also act as hydrogen-atom-transfer (HAT) catalysts in photoinduced reactions. ccspublishing.org.cnbohrium.comresearchgate.net Under visible light irradiation, they can selectively abstract hydrogen atoms from electron-rich C-H bonds, enabling the direct functionalization of amines, ethers, and alcohols. ccspublishing.org.cnbohrium.com This reactivity provides a powerful tool for the formation of complex molecules from simple precursors. The ability of quinuclidine derivatives to act as both single electron donors and acceptors has also been explored in electron donor-acceptor (EDA) complex-mediated reactions. acs.org

Development of Chemical Probes for Receptor Research (e.g., Radioligands for binding assays and imaging agent development)

The quinuclidine scaffold is a key component of many ligands that target various receptors in the central nervous system, particularly muscarinic cholinergic receptors. nih.gov The development of novel quinuclidine-based ligands is of significant interest for the treatment of neurodegenerative diseases like Alzheimer's. nih.gov

The introduction of a radioactive isotope, often through a precursor like 4-iodo-quinuclidine, allows for the creation of radioligands. These radiolabeled molecules are indispensable tools in receptor research. They are used in binding assays to determine the affinity and selectivity of new drug candidates for their target receptors. nih.govnih.gov Furthermore, radiolabeled quinuclidine derivatives can be developed as imaging agents for techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), enabling the in vivo visualization and quantification of receptor distribution and density in the brain.

Material Science Applications (e.g., Components in Opto-electronic Materials, Metal-Organic Frameworks based on bicyclic amines)

The rigid and well-defined three-dimensional structure of bicyclic amines like quinuclidine makes them attractive components for the construction of advanced materials.

In the field of opto-electronic materials, the incorporation of specific functional groups onto the quinuclidine scaffold can lead to materials with tailored electronic and photophysical properties.

More prominently, bicyclic amines and their derivatives have been utilized as structure-directing agents (SDAs) in the synthesis of zeolites and as ligands in the formation of metal-organic frameworks (MOFs). rsc.orgnih.govresearchgate.net MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov The modular nature of MOFs allows for the rational design of materials with specific pore sizes, surface functionalities, and catalytic properties. nih.govresearchgate.net Quinuclidine derivatives can act as the organic linkers in MOFs, leading to frameworks with unique topologies and potential applications in gas storage, separation, and heterogeneous catalysis. scispace.comnih.govrsc.org The polymerization of bridged bicyclic amines has also been investigated for the creation of novel polymer materials. acs.org

Design and Synthesis of Bioisosteres Incorporating the Bicyclic Ring System

Bioisosterism, the replacement of a functional group in a biologically active molecule with another group that retains the desired biological activity, is a fundamental strategy in drug design. acs.orgu-tokyo.ac.jpnih.govufrj.br The rigid, three-dimensional structure of the quinuclidine ring system makes it an attractive bioisostere for other cyclic and aromatic moieties. uvic.capharmablock.com

Replacing a phenyl ring or other planar structures with a bicyclic scaffold like quinuclidine can lead to significant improvements in the pharmacokinetic properties of a drug candidate, such as increased solubility, enhanced metabolic stability, and reduced off-target toxicity. rsc.orgresearchgate.net The defined geometry of the bicyclic system can also lead to a more precise orientation of key functional groups, resulting in improved binding affinity and selectivity for the biological target. rsc.org For example, oxadiazole-containing quinuclidine derivatives have been successfully designed as bioisosteric replacements for the ester group in known muscarinic ligands. nih.gov The synthesis of such bioisosteres often relies on versatile intermediates like 4-iodo-quinuclidine, which allow for the systematic exploration of structure-activity relationships. uvic.ca

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes to Access Diverse 4-Iodo-Quinuclidine Scaffolds

The development of efficient and environmentally benign methods for the synthesis of 4-iodoquinuclidine and its derivatives is a cornerstone of future research. While classical methods exist, the focus is shifting towards more sustainable and versatile approaches.

Current research efforts are geared towards the direct intramolecular dehydration of precursors like 4-(2-hydroxyethyl) piperidine (B6355638) vapor in the presence of solid acidic catalysts, which has shown promise for the scalable production of the core quinuclidine (B89598) structure. Future work will likely adapt and refine such methods for the introduction of the iodo-substituent.

A key objective is the development of synthetic strategies that allow for the late-stage functionalization of the quinuclidine core, enabling the creation of a diverse library of 4-iodo-quinuclidine analogs. This could involve the exploration of novel iodination reagents and catalytic systems that are more selective and operate under milder conditions. The use of flow chemistry and microwave-assisted synthesis are also promising avenues for accelerating reaction times and improving yields.

Synthetic Strategy Potential Advantages Research Focus
Solid-Acid Catalyzed CyclizationScalability, use of accessible precursors.Catalyst development, optimization for iodo-functionalization.
Late-Stage C-H IodinationAccess to diverse analogs from a common intermediate.Development of selective and efficient iodination reagents.
Flow ChemistryImproved reaction control, enhanced safety, scalability.Reactor design, optimization of reaction parameters.
Photoredox CatalysisMild reaction conditions, novel reactivity.Catalyst design, exploration of new activation pathways.

Exploration of New Reactivity Modes and Mechanistic Pathways for Carbon-Iodine Functionalization

The carbon-iodine bond in 4-iodoquinuclidine is a key functional handle for a variety of chemical transformations. Future research will delve deeper into understanding and exploiting its reactivity. The unique bridged structure of the quinuclidine nucleus can influence the reactivity of the C-I bond, and exploring these effects will be a significant area of investigation.

Researchers are likely to explore novel cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, using 4-iodoquinuclidine as a coupling partner. This will enable the facile introduction of a wide range of substituents at the 4-position, leading to the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Furthermore, the investigation of radical-mediated reactions involving the C-I bond is a promising frontier. Photoredox catalysis, for instance, could unlock new pathways for the functionalization of the quinuclidine scaffold under mild conditions. Mechanistic studies, combining experimental and computational approaches, will be crucial for understanding the intricacies of these transformations and for the rational design of new reactions.

Application of Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring and Dynamic Structural Studies

A deeper understanding of the dynamic behavior of 4-iodoquinuclidine in solution and during chemical reactions is essential for its effective utilization. Advanced spectroscopic techniques will play a pivotal role in this endeavor.

Techniques such as in-situ NMR and Raman spectroscopy can provide real-time information on reaction kinetics and the formation of intermediates, offering valuable insights into reaction mechanisms. dergipark.org.tr For instance, the vibrational spectra of quinoline (B57606) derivatives have been successfully analyzed using both experimental and theoretical methods, a similar approach can be applied to 4-iodoquinuclidine. dergipark.org.tr

Two-dimensional NMR techniques, such as NOESY and ROESY, can be employed to study the conformation and intermolecular interactions of 4-iodoquinuclidine and its derivatives in solution. This information is particularly important for understanding its binding to biological targets or its self-assembly in materials.

Spectroscopic Technique Information Gained Application Area
In-situ NMR SpectroscopyReaction kinetics, intermediate identification.Mechanistic studies, reaction optimization.
In-situ Raman SpectroscopyVibrational changes, identification of species.Real-time monitoring of synthesis.
2D NMR (NOESY, ROESY)Conformation, intermolecular interactions.Structural biology, materials science.
X-ray CrystallographySolid-state structure, bond lengths and angles.Definitive structural characterization.

Integration of Machine Learning and Artificial Intelligence in Compound Design and Reaction Prediction for Bridged Systems

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research, and the study of bridged systems like 4-iodoquinuclidine is no exception. These computational tools can significantly accelerate the discovery and development of new compounds and reactions.

Furthermore, ML models can be used to design new 4-iodoquinuclidine derivatives with desired properties. By learning the relationship between chemical structure and biological activity or material properties, these models can suggest new molecules that are likely to be active or to have specific functionalities. This approach has already shown promise in the design of complex structures like bridges and can be adapted for molecular design. osaka-u.ac.jprowancreates.orgethz.chresearchgate.netsemiengineering.com

Multi-disciplinary Research at the Interface of Organic Chemistry, Chemical Biology, and Materials Science

The unique structural and electronic properties of 4-iodoquinuclidine make it a versatile platform for multidisciplinary research. The convergence of organic chemistry, chemical biology, and materials science will unlock new applications for this compound.

In chemical biology, 4-iodoquinuclidine can be used as a scaffold for the development of new probes to study biological processes. ox.ac.uknih.govnih.gov The iodine atom can serve as a handle for the attachment of fluorescent dyes or other reporter groups, or it can be used in photoaffinity labeling experiments to identify the binding partners of bioactive molecules.

In materials science, the rigid quinuclidine core can be incorporated into polymers or metal-organic frameworks (MOFs) to create materials with novel properties. nih.gov The iodine atom can be used to tune the electronic properties of these materials or to create specific binding sites for guest molecules. The exploration of charge-transfer interactions, similar to those observed between quinuclidine and tetrahalomethanes, could lead to new electronic materials. acs.org The development of new bioisosteres for drug discovery is an active area of research, and the quinuclidine scaffold offers a unique three-dimensional structure that can be explored in this context. nih.govresearchgate.net

The future of research on 1-Azabicyclo(2.2.2)octane, 4-iodo- is bright and multifaceted. By embracing innovative synthetic methods, exploring new reactivity, leveraging advanced analytical and computational tools, and fostering interdisciplinary collaborations, scientists can unlock the full potential of this fascinating molecule and pave the way for exciting discoveries in a wide range of scientific fields.

Q & A

Basic Research Questions

Q. What are the standard spectroscopic techniques for characterizing 4-iodo-1-azabicyclo[2.2.2]octane, and how can researchers address conflicting data from these methods?

  • Methodological Answer : Utilize nuclear magnetic resonance (NMR) for structural elucidation, infrared (IR) spectroscopy for functional group analysis, and mass spectrometry (MS) for molecular weight confirmation. Cross-validate results with X-ray crystallography if single crystals are obtainable. Conflicting data may arise from impurities or solvent effects; thus, ensure sample purity via chromatography (e.g., HPLC) and replicate measurements under controlled conditions. For ambiguous signals, employ 2D NMR techniques (e.g., COSY, HSQC) .

Q. What computational chemistry approaches are suitable for predicting the reactivity of 4-iodo-1-azabicyclo[2.2.2]octane?

  • Methodological Answer : Density functional theory (DFT) calculations can model electronic properties and reaction pathways, while molecular dynamics (MD) simulations assess conformational stability. Validate predictions experimentally using kinetic studies (e.g., monitoring iodination reactions) or spectroscopic probes. Align computational models with empirical data to refine accuracy, and consider solvent effects via implicit/explicit solvation models .

Q. How should researchers design a stability study for 4-iodo-1-azabicyclo[2.2.2]octane under varying environmental conditions?

  • Methodological Answer : Use a factorial design to test variables like temperature, humidity, and light exposure. Accelerated stability testing (e.g., 40°C/75% RH) can predict degradation pathways. Monitor decomposition via HPLC-MS and quantify degradation products. Include control samples and replicate experiments to ensure statistical validity .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of 4-iodo-1-azabicyclo[2.2.2]octane while minimizing by-products?

  • Methodological Answer : Employ response surface methodology (RSM) to optimize reaction parameters (e.g., temperature, catalyst loading, solvent polarity). Use design of experiments (DoE) to identify critical factors affecting yield and selectivity. Characterize by-products via LC-MS and adjust reaction conditions (e.g., stoichiometry, reaction time) iteratively .

Q. What strategies resolve discrepancies in thermodynamic stability data for 4-iodo-1-azabicyclo[2.2.2]octane across studies?

  • Methodological Answer : Conduct a meta-analysis to identify methodological inconsistencies (e.g., calorimetry vs. computational estimates). Replicate experiments under standardized conditions, ensuring identical instrumentation and calibration. Use sensitivity analysis to isolate variables contributing to discrepancies, such as sample purity or measurement protocols .

Q. How can hybrid experimental-computational frameworks enhance the study of 4-iodo-1-azabicyclo[2.2.2]octane’s supramolecular interactions?

  • Methodological Answer : Combine crystallography (for structural data) with molecular docking simulations to predict host-guest interactions. Validate binding affinities via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). Use multivariate analysis to correlate computational predictions with experimental outcomes .

Methodological and Theoretical Considerations

Q. How to align research on 4-iodo-1-azabicyclo[2.2.2]octane with broader theoretical frameworks in heterocyclic chemistry?

  • Methodological Answer : Link synthetic pathways to established mechanisms (e.g., Baldwin’s rules for ring closure) or frontier molecular orbital (FMO) theory for reactivity. Compare iodination kinetics with analogous bicyclic compounds to identify trends. Use conceptual density functional theory (CDFT) to rationalize substituent effects .

Q. What ethical and reproducibility safeguards are critical for publishing data on 4-iodo-1-azabicyclo[2.2.2]octane?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in open repositories (e.g., Zenodo). Document synthetic protocols in detail, including failure cases. Use peer-review checklists (e.g., MDAR) to ensure methodological transparency and ethical compliance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.